Fucosterol

描述

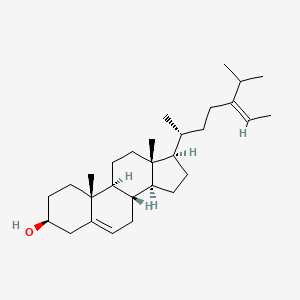

Structure

3D Structure

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7-/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSELKOCHBMDKEJ-WGMIZEQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904509 | |

| Record name | Isofucosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isofucosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-14-1, 18472-36-1 | |

| Record name | Isofucosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isofucosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta5-Avenosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isofucosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOFUCOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4UL5AI3R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isofucosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling Fucosterol: A Technical Guide to its Natural Sources and Therapeutic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosterol, a prominent phytosterol found primarily in marine brown algae, is gaining significant attention within the scientific community for its diverse pharmacological activities. Exhibiting potent anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties, this compound presents a compelling avenue for the development of novel therapeutics and nutraceuticals. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing quantitative data on its abundance in various algal species. Furthermore, it offers an in-depth exploration of established experimental protocols for the extraction, isolation, and quantification of this bioactive compound. Finally, this guide elucidates the molecular mechanisms underlying this compound's therapeutic effects by visualizing its modulation of key signaling pathways, offering a valuable resource for researchers and professionals in drug discovery and development.

Natural Sources of this compound

This compound is predominantly found in marine macroalgae, particularly in brown algae (Phaeophyceae), where it is often the principal sterol.[1] Its concentration can vary significantly depending on the algal species, geographical location, and environmental conditions. Red (Rhodophyceae) and green (Chlorophyceae) algae generally contain lower levels of this compound.

Quantitative Analysis of this compound in Marine Algae

The following table summarizes the this compound content in various algal species, providing a comparative analysis for sourcing this valuable compound. Brown macroalgae are consistently reported to contain higher concentrations of this compound compared to other algal classes.[1]

| Algal Species | Class | This compound Content (mg/g dry weight) | Reference(s) |

| Desmarestia tabacoides | Phaeophyceae | 81.67 | [2] |

| Agarum clathratum | Phaeophyceae | 78.70 | [2] |

| Sargassum horneri | Phaeophyceae | 6.22 ± 0.06 (in extract) | [3] |

| Sargassum fusiforme (Hijiki) | Phaeophyceae | 1.598 ± 0.047 | [4] |

| Sargassum thunbergii | Phaeophyceae | 10.23 ± 0.17 (in extract) | [5] |

| Fucus vesiculosus | Phaeophyceae | 8.06% (by mass in extract) | [3] |

| Ecklonia radiata | Phaeophyceae | 0.312 - 0.378 | |

| Himanthalia elongata | Phaeophyceae | Constitutes 83-97% of total sterols | |

| Undaria pinnatifida | Phaeophyceae | Constitutes 83-97% of total sterols | |

| Laminaria ochroleuca | Phaeophyceae | Constitutes 83-97% of total sterols |

Experimental Protocols

The accurate extraction, isolation, and quantification of this compound are critical for research and development. This section provides detailed methodologies for key experimental procedures.

Extraction Methodologies

The choice of extraction method significantly impacts the yield and purity of this compound.

UAE utilizes high-frequency sound waves to disrupt algal cell walls, enhancing solvent penetration and extraction efficiency.[6]

Protocol:

-

Sample Preparation: Dry the algal biomass at a temperature below 60°C and grind it into a fine powder.

-

Extraction:

-

Place a known weight of the algal powder (e.g., 10 g) into a flask.

-

Add a suitable solvent, such as 90% ethanol or a chloroform/methanol mixture (2:3 v/v), at a sample-to-solvent ratio of 1:20 (w/v).[4][6]

-

Submerge the flask in an ultrasonic bath.

-

Apply ultrasonic waves at a specified frequency (e.g., 28 kHz) and power (e.g., 1200 W) for a set duration (e.g., 15 minutes to 5 hours), maintaining a controlled temperature (e.g., 25-60°C).[3][6]

-

-

Separation: Separate the supernatant from the solid residue by centrifugation or filtration.

-

Concentration: Evaporate the solvent from the supernatant under reduced pressure to obtain the crude extract.[6]

SFE is a green technology that employs supercritical carbon dioxide (SC-CO₂) as a solvent, offering high selectivity and leaving no solvent residue.[6]

Protocol:

-

Sample Preparation: Dry and mill the brown algae (e.g., Fucus vesiculosus) to a fine powder.

-

Extraction:

-

Load the ground algae (e.g., 200 g) into the extractor vessel of an SFE system.

-

Pressurize the system with CO₂ and bring it to supercritical conditions (e.g., 300 bar and 50°C).[3]

-

Maintain a constant flow of supercritical CO₂ through the vessel.

-

-

Collection: Depressurize the CO₂ in a separator vessel to precipitate the extract.

-

Purification: Collect the extract for further analysis and purification.

Purification: Saponification

To quantify total this compound, including its esterified forms, a saponification step is necessary to hydrolyze the sterol esters.

Protocol:

-

Saponification:

-

Add 1 M ethanolic potassium hydroxide (KOH) solution to the crude extract.[7]

-

Reflux the mixture for 1-2 hours.

-

-

Extraction of Unsaponifiable Matter:

-

After cooling, partition the mixture with a non-polar solvent like n-hexane.

-

Collect the organic phase containing the unsaponifiable matter, which includes free this compound.

-

-

Drying: Evaporate the solvent to yield the purified this compound fraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the precise quantification of this compound.

Protocol:

-

Sample and Standard Preparation:

-

Dissolve the purified this compound fraction in a suitable solvent, such as acetonitrile or methanol.

-

Prepare a series of standard solutions of known this compound concentrations for calibration.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

-

Mobile Phase: A mixture of methanol and acetonitrile (e.g., 30:70 v/v) is often used isocratically.[7] Alternatively, a gradient of methanol (A) and 0.1% acetic acid in water (B) can be employed.[8]

-

Flow Rate: Typically 1.0 - 1.2 mL/min.[7]

-

Column Temperature: 30°C.[7]

-

-

Data Analysis:

-

Identify the this compound peak in the sample chromatogram based on the retention time of the standard.

-

Quantify the this compound concentration by comparing the peak area in the sample to the calibration curve generated from the standards.

-

Molecular Mechanisms and Signaling Pathways

This compound exerts its diverse biological activities by modulating several key intracellular signaling pathways.

Anti-Inflammatory and Antioxidant Pathways

This compound has been shown to mitigate inflammation and oxidative stress through the regulation of the Nrf2/HO-1 and NF-κB/MAPK pathways.

This compound promotes the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[5]

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

This compound inhibits the phosphorylation and nuclear translocation of NF-κB p65, a key regulator of pro-inflammatory gene expression. It also suppresses the phosphorylation of MAPKs (p38, ERK, JNK), further dampening the inflammatory response.[10]

Caption: this compound inhibits NF-κB and MAPK inflammatory pathways.

Metabolic Regulation Pathways

This compound has demonstrated potential in regulating metabolism, particularly in adipogenesis, through the modulation of the AMPK and Wnt/β-catenin signaling pathways.

This compound activates AMP-activated protein kinase (AMPK), a key energy sensor, which in turn inhibits adipogenesis.[2]

Caption: this compound activates the AMPK signaling pathway to inhibit adipogenesis.

This compound also activates the Wnt/β-catenin pathway, which plays a crucial role in suppressing adipocyte differentiation.[2]

Caption: this compound activates the Wnt/β-catenin pathway, inhibiting adipogenesis.

Conclusion

This compound, readily available from abundant marine brown algae, represents a promising natural compound for therapeutic development. This guide provides a foundational resource for researchers by consolidating quantitative data on its natural sources, offering detailed experimental protocols for its study, and visualizing its complex molecular mechanisms of action. The continued investigation of this compound's pharmacological properties holds significant potential for the discovery of novel treatments for a range of human diseases.

References

- 1. This compound exerts an anti-atherosclerotic action via NF-κB and p38/Erk MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits adipogenesis through the activation of AMPK and Wnt/β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts Via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. An HPLC method for the quantification of sterols in edible seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fisheries and Aquatic Sciences [e-fas.org]

- 9. benchchem.com [benchchem.com]

- 10. This compound Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts Via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Bioavailability and Pharmacokinetics of Fucosterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosterol, a prominent phytosterol found in brown algae, has garnered significant scientific interest for its diverse pharmacological activities. Understanding its bioavailability and pharmacokinetic profile is paramount for the development of this compound-based therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. It summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes relevant biological pathways to serve as a resource for researchers in pharmacology and drug development.

Introduction

This compound is a sterol compound abundant in various marine brown seaweeds.[1][2] Its structural similarity to cholesterol allows it to influence cholesterol metabolism and exhibit a range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1] A critical aspect of harnessing its therapeutic potential lies in a thorough understanding of its journey through the body after administration. This guide aims to consolidate the available data on the bioavailability and pharmacokinetics of this compound.

Bioavailability and Pharmacokinetics

Studies in preclinical models indicate that this compound has low oral bioavailability.[1] The primary route of elimination appears to be through fecal excretion.[1]

Quantitative Pharmacokinetic Data

A key study investigating the pharmacokinetics of this compound in Sprague-Dawley rats following oral and intravenous administration provides the most comprehensive data to date.[1] The absolute oral bioavailability was determined to be 0.74% .[1] This suggests that a very small fraction of orally administered this compound reaches the systemic circulation. The compound is characterized by poor absorption and slow elimination.[1]

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) |

| Cmax (µg/mL) | 0.85 ± 0.12 | 15.23 ± 2.54 |

| Tmax (h) | 4.0 ± 0.5 | 0.083 (5 min) |

| AUC₀₋t (µg·h/mL) | 6.78 ± 1.02 | 45.89 ± 7.65 |

| AUC₀₋∞ (µg·h/mL) | 7.12 ± 1.15 | 48.12 ± 8.01 |

| t₁/₂ (h) | 10.2 ± 1.8 | 8.5 ± 1.5 |

| CL (L/h/kg) | - | 0.10 ± 0.02 |

| Vd (L/kg) | - | 1.25 ± 0.21 |

Data sourced from a pharmacokinetic study in Sprague-Dawley rats.[1] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies to assess the pharmacokinetics and bioactivity of this compound.

Pharmacokinetic Study in Rats

This protocol outlines the methodology used to determine the pharmacokinetic parameters of this compound in Sprague-Dawley rats.[1]

-

Animal Model: Male Sprague-Dawley rats (200-220 g).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to standard chow and water. Animals were fasted for 12 hours before the experiment.

-

Drug Preparation and Administration:

-

Oral (p.o.): this compound was suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution and administered via oral gavage at a dose of 50 mg/kg.

-

Intravenous (i.v.): this compound was dissolved in a mixture of ethanol, propylene glycol, and saline (10:20:70, v/v/v) and administered as a bolus injection into the tail vein at a dose of 5 mg/kg.

-

-

Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the jugular vein into heparinized tubes at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours). Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Excretion Study: For excretion analysis, rats were housed in metabolic cages to allow for the separate collection of urine and feces over 72 hours post-administration.

-

Analytical Method: Quantification of this compound in plasma, urine, and feces was performed using a validated gas chromatography-mass spectrometry (GC-MS) method.[1]

In Vivo Anti-Diabetic Activity Assessment

This protocol describes an experimental design to evaluate the anti-diabetic effects of this compound in a rat model.[2]

-

Animal Model: Streptozotocin-induced diabetic rats.

-

Drug Administration: this compound was administered orally at doses of 30 mg/kg or 300 mg/kg.[2]

-

Efficacy Parameters:

-

Monitoring of blood glucose levels.

-

Measurement of sorbitol accumulation in the lenses.

-

Assessment of glycogen degradation.

-

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

This method has been validated for the quantification of this compound in biological matrices.[1]

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Chromatographic Column: A non-polar capillary column, such as a TG-5 (5% phenyl-methylpolysiloxane), is used to effectively separate this compound from its isomers, like Δ⁵-avenasterol, which can be present in animal feed.[1]

-

Sample Preparation:

-

Plasma: Liquid-liquid extraction with a suitable organic solvent (e.g., n-hexane) after protein precipitation.

-

Urine/Feces: Homogenization followed by solid-phase or liquid-liquid extraction.

-

Derivatization: Silylation of the extract to improve the volatility and thermal stability of this compound for GC analysis.

-

-

Quantification:

-

Linearity Ranges: [1]

-

Plasma: 0.300–18.0 µg/mL

-

Urine: 0.0500–2.50 µg/mL

-

Feces: 0.100–8.00 µg/mg

-

-

An internal standard (e.g., cholesterol-d7) is used for accurate quantification.

-

Signaling Pathways and Experimental Workflows

This compound's pharmacological effects are mediated through the modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for a pharmacokinetic study.

Signaling Pathways

References

Fucosterol in Marine Algae: A Technical Guide to Its Discovery, Analysis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosterol (24-ethylidene cholesterol) is a bioactive phytosterol predominantly found in marine algae, particularly brown seaweeds (Phaeophyceae).[1][2] First identified nearly a century ago in the brown alga Fucus vesiculosus by Heilbron et al., this compound has since become a focal point of extensive research due to its wide array of pharmacological properties.[1][3] As a stigmasterol isomer (C29H48O), it exhibits significant antioxidant, anti-inflammatory, anticancer, anti-diabetic, and neuroprotective activities, marking it as a promising candidate for the development of novel therapeutics.[1][4][5][6][7]

This technical guide offers an in-depth overview of the discovery of this compound in marine algae, providing a comparative analysis of its content across various species. It further details the experimental protocols for its extraction and quantification and explores the key signaling pathways through which it exerts its biological effects. This document serves as a comprehensive resource for researchers, scientists, and professionals engaged in natural product chemistry and drug development.

Discovery and Distribution in Marine Algae

This compound is one of the most abundant and dominant sterols in marine macroalgae.[1] While present in various algal phyla, brown macroalgae (Phaeophyta) are consistently reported to contain significantly higher concentrations compared to red (Rhodophyta) and green (Chlorophyta) species.[1][3] In many brown seaweeds, this compound can account for 83-97% of the total sterol content.[3][8] The concentration of this compound can vary considerably not only between different species but also based on geographical location, season, and the specific part of the alga analyzed.[5]

Data Presentation: this compound Content in Marine Algae

The following table summarizes quantitative data on this compound content across various algal species, providing a comparative reference for identifying potent sources.

| Algal Species | Phylum | This compound Content (mg/g dry weight) | Reference |

| Desmarestia tabacoides | Phaeophyta (Brown Algae) | 81.67 | [8][9] |

| Agarum clathratum | Phaeophyta (Brown Algae) | 78.70 | [8][9] |

| Sargassum thunbergii | Phaeophyta (Brown Algae) | 10.23 (mg/g of extract) | [10] |

| Sargassum horneri | Phaeophyta (Brown Algae) | 6.22 ± 0.06 (mg/g of extract) | [11] |

| Sargassum fusiforme (Hijiki) | Phaeophyta (Brown Algae) | 1.598 ± 0.047 | [11] |

| Ecklonia radiata (stipes) | Phaeophyta (Brown Algae) | 0.3781 | [8] |

| Ecklonia radiata (leaves) | Phaeophyta (Brown Algae) | 0.3120 | [8] |

| Undaria pinnatifida | Phaeophyta (Brown Algae) | 83-97% of total sterols | [3][8] |

Note: The quantitative data presented are derived from different studies employing varied analytical methodologies, which may contribute to variations in the reported values.

Experimental Protocols

The accurate isolation and quantification of this compound from algal biomass are critical for research and development. The general workflow involves sample preparation, extraction, purification, and subsequent chromatographic analysis.

Extraction and Purification of this compound

This protocol describes a common method for extracting and purifying this compound from dried seaweed.

Objective: To isolate a this compound-rich fraction from dried algal biomass.

Methodology:

-

Sample Preparation: Thoroughly wash fresh seaweed with tap water to remove salt, sand, and other debris, followed by a rinse with deionized water. Air-dry the biomass in the shade or use a dehydrator at a temperature below 60°C.[12] Grind the dried algae into a fine powder.[12][13]

-

Solvent Extraction:

-

Weigh the dried algal powder and place it in a flask.

-

Add a solvent mixture, such as 70% ethanol or a chloroform/methanol (CHCl₃/MeOH) solution (e.g., 2:3 v/v), at a sample-to-solvent ratio of 1:20 (w/v).[8][12][13]

-

Perform the extraction using a suitable method. Ultrasound-assisted extraction (UAE) for 15 minutes is an efficient option.[8][11] Conventional solvent extraction can be done by stirring for 24 hours.[13]

-

Separate the supernatant from the algal residue by centrifugation or filtration.[11][12]

-

-

Saponification:

-

Purification:

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used and validated method for the precise quantification of this compound.[9][13]

Objective: To separate and quantify this compound from the purified extract.

Methodology:

| Parameter | Description |

|---|---|

| Chromatographic System | HPLC system equipped with a UV detector.[5] |

| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[5][8] |

| Mobile Phase | Isocratic mixture of acetonitrile and methanol (e.g., 70:30 v/v).[5] A gradient of water and acetonitrile is also used.[8] |

| Flow Rate | 1.0 - 1.2 mL/min.[5] |

| Detection | UV detection at 210 nm.[8] |

| Sample Preparation | The purified this compound fraction is dissolved in a suitable solvent like acetonitrile.[8] |

| Quantification | A calibration curve is generated using standard solutions of known this compound concentrations. The quantity is determined by comparing the peak area of the sample to the standards.[8] |

Biological Activities and Key Signaling Pathways

This compound modulates several cellular signaling pathways, which are the basis for its diverse therapeutic properties. Its anti-inflammatory and antioxidant effects are particularly well-documented.[6][14]

Anti-Inflammatory Effects: Inhibition of NF-κB and MAPK Pathways

Inflammatory responses are often mediated by the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[13][15] this compound has been shown to exert potent anti-inflammatory effects by inhibiting these pathways. It reduces the phosphorylation of key MAPK mediators (ERK, JNK, p38) and suppresses the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.[13][15] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS and COX-2.[15]

Antioxidant Effects: Activation of the Nrf2/HO-1 Pathway

The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of cellular defense against oxidative stress.[13] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. This compound promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus.[15] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of protective antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[13][15] This mechanism enhances the cell's capacity to neutralize reactive oxygen species (ROS).

Other Bioactivities and Pathways

Beyond these core pathways, this compound has been shown to modulate other critical signaling networks:

-

Anti-Obesity: It activates AMP-activated protein kinase (AMPK) and Wnt/β-catenin signaling pathways, which helps to suppress adipogenesis (fat cell formation).[1][16]

-

Neuroprotection: this compound can modulate the PI3K/Akt and neurotrophin signaling pathways, which are crucial for neuronal survival and growth, offering potential in treating neurodegenerative diseases.[17]

-

Anticancer: It induces apoptosis and cell cycle arrest in cancer cells, partly by targeting the Raf/MEK/ERK signaling pathway.[1]

Conclusion and Future Perspectives

This compound, a prominent sterol from marine algae, stands out as a high-value bioactive compound with significant therapeutic potential. Its discovery and subsequent investigation have revealed a molecule with multifaceted pharmacological activities, underpinned by its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, metabolism, and cell survival. Brown algae, in particular, represent a rich and sustainable source for this compound.

The detailed protocols for extraction and quantification provided in this guide offer a foundation for researchers to isolate and study this compound effectively. While in vitro and in vivo studies have consistently demonstrated its promise, further clinical research is necessary to translate these findings into approved therapeutic applications.[4][7][18] The continued exploration of this compound is a compelling avenue in the quest for novel, nature-derived drugs to address a range of human diseases.

References

- 1. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. marineagronomy.org [marineagronomy.org]

- 4. sinelitabmas.unsoed.ac.id [sinelitabmas.unsoed.ac.id]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Regional Variation in Antioxidant and Anti-Inflammatory Activities of the Brown Alga Sargassum thunbergii and Mechanistic Role of this compound in Inflammation Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts Via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. This compound inhibits adipogenesis through the activation of AMPK and Wnt/β-catenin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Deciphering Molecular Mechanism of the Neuropharmacological Action of this compound through Integrated System Pharmacology and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Fucosterol's In Vitro Bioactivity: A Technical Guide for Researchers

An in-depth exploration of the preliminary in vitro studies on the bioactivity of fucosterol, a promising marine-derived compound. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound's therapeutic potential, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties.

This compound, a phytosterol predominantly found in brown algae, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Extensive in vitro research has demonstrated its potential as a therapeutic agent across a spectrum of diseases. This technical guide synthesizes the current understanding of this compound's bioactivity, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action.

Quantitative Bioactivity Data

The following tables summarize the key quantitative findings from in vitro studies on this compound, providing a comparative overview of its efficacy in various experimental models.

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Reference |

| Cervical Cancer | HeLa | 40 µM | [3][4] |

| Lung Cancer | A-549 | 15 µM | [3] |

| Lung Cancer | SK-LU-1 | 15 µM | [3] |

| Ovarian Cancer | ES2 | 62.4 µM | [3] |

| Ovarian Cancer | OV90 | 51.4 µM | [3] |

| Breast Cancer | T47D | 27.94 µg/ml | [3][5] |

| Breast Cancer | MCF-7 | 125 µM | [3] |

| Colon Cancer | HT-29 | 70.41 µg/ml | [3][5] |

| Gastric Cancer | SNU-5 | 125 µM | [3] |

| Prostate Cancer | PC-3 | 125 µM | [3] |

| Pancreatic Cancer | MiaPaca-2 | 250 µM | [3] |

| Leukemia | HL-60 | 7.8 µg/mL | [3][6] |

Table 2: Antioxidant Activity of this compound

| Assay | This compound Activity | Standard (Ascorbic Acid) | Standard (Trolox) | Reference |

| DPPH Radical Scavenging Activity | 8% inhibition at 100 µg/mL, 16% inhibition at 250 µg/mL | - | - | [7] |

| ABTS Radical Scavenging Activity | IC50 values not readily available | Varies by protocol | Varies by protocol | [7] |

| Ferric Reducing Antioxidant Power (FRAP) | Specific values not readily available | Varies by protocol | Varies by protocol | [7] |

| Cellular Antioxidant Activity (CAA) | Dose-dependently reduces intracellular ROS production in HDF cells | - | - | [7] |

Table 3: Antimicrobial Activity of this compound

| Microorganism | Assay | Concentration | Effect | Reference |

| Staphylococcus aureus | Broth dilution | 8-16 µg/mL (MIC) | Inhibited growth | [6] |

| Staphylococcus epidermidis | Broth dilution | 8-16 µg/mL (MIC) | Inhibited growth | [6] |

| Escherichia coli | Broth dilution | 8-16 µg/mL (MIC) | Inhibited growth | [6] |

| Pseudomonas aeruginosa | Broth dilution | 8-16 µg/mL (MIC) | Inhibited growth | [6] |

| Candida albicans | Broth dilution | 8 µg/mL (MIC) | Highest growth inhibition | [6] |

| Aspergillus niger | Broth dilution | 2-256 µg/mL | Inhibited growth | [6] |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical signaling pathways involved in cell proliferation, inflammation, and oxidative stress.

Key signaling pathways modulated by this compound.

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to evaluate the bioactivity of this compound.

Anti-Proliferative Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1x10⁶ cells per well and incubate for 12 hours.[8]

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-160 µM) for 48-72 hours.[8]

-

MTT Addition: Add 20 µl of MTT solution to each well and incubate.[8]

-

Formazan Solubilization: Remove the medium and add 500 µl of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the optical density using an ELISA plate reader to determine cell viability.[8]

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to determine the effect of this compound on the cell cycle distribution.[8]

-

Cell Treatment: Seed cells (e.g., HeLa) in 6-well plates (2x10⁵ cells/well) and treat with different concentrations of this compound (e.g., 0, 20, 40, and 80 µM) for 24 hours.[8]

-

Cell Fixation: Wash cells with phosphate-buffered saline (PBS) and fix in ethanol at -20°C.[8]

-

Staining: Resuspend the fixed cells in PBS containing 40 µg/ml propidium iodide (PI), 0.1 mg/ml RNase A, and 0.1% Triton X-100, and incubate in the dark at 37°C for 30 minutes.[8]

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Anti-Inflammatory Activity (Nitric Oxide Production Assay)

This assay assesses the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[8]

-

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.[8]

-

Cell Treatment: Treat cells with LPS (e.g., 0.5 µg/mL) to induce an inflammatory response and co-incubate with various concentrations of this compound (e.g., 0.1, 1, 10, and 50 µg/mL) for 24 hours.[8]

-

Griess Assay: Measure the amount of nitrite, a stable product of NO, in the culture medium using the Griess reagent.[8]

Antioxidant Activity (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[8]

-

Reaction Mixture: Incubate this compound at various concentrations (e.g., 0.1, 1, 10, 100, and 250 µg/mL) with a solution of DPPH (0.2 mM) in the dark for 30 minutes at 37°C.[8][9]

-

Absorbance Measurement: Measure the absorbance of the solution at 520 nm using a microplate reader.[8]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity by comparing the absorbance of the this compound-treated samples with that of a control.[8]

Neuroprotective Activity (SH-SY5Y Cell Viability Assay)

The human neuroblastoma SH-SY5Y cell line is a common model for studying neurodegenerative diseases.[8]

-

Cell Culture and Treatment: Incubate SH-SY5Y cells with this compound (e.g., 10 µM or 20 µM) for 24 hours, followed by treatment with amyloid-β (Aβ) (e.g., 2 µM) for 48 hours to induce neurotoxicity.[8]

-

Cell Viability Assay: Assess cell viability using the MTT assay to determine the protective effect of this compound.[8]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for in vitro evaluation of this compound's bioactivity.

General experimental workflow for this compound studies.

Conclusion

The preliminary in vitro data strongly suggest that this compound possesses a remarkable range of biological activities, making it a compelling candidate for further preclinical and clinical investigation. Its ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress highlights its potential as a multi-target therapeutic agent. This technical guide provides a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic promise of this compound.

References

- 1. scholar.undip.ac.id [scholar.undip.ac.id]

- 2. [PDF] this compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of this compound containing fraction of marine algae against breast and colon carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Fucosterol in Brown Seaweed: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Fucosterol, a prominent phytosterol found abundantly in brown seaweeds (Phaeophyta), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound content in various brown seaweed species, detailed experimental protocols for its analysis, and an exploration of the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this marine-derived compound.

Quantitative this compound Content in Brown Seaweed Species

Brown macroalgae are a rich source of this compound, with concentrations varying significantly among different species and even between different parts of the same alga.[1] The following table summarizes the quantitative this compound content reported in several brown seaweed species, providing a valuable resource for selecting optimal sources for this compound extraction.

| Algal Species | Phylum | This compound Content (mg/g dry weight) | Reference(s) |

| Desmarestia tabacoides | Phaeophyta | 81.67 | [1] |

| Agarum clathratum | Phaeophyta | 78.70 | [1] |

| Ecklonia cava | Phaeophyta | 48.03 | [2] |

| Sporochnus radiciformis | Phaeophyta | 21.13 | [2] |

| Sargassum serratifolium | Phaeophyta | 19.75 | [2] |

| Eisenia bicyclis | Phaeophyta | 13.10 | [2] |

| Sargassum horneri | Phaeophyta | 2.63 - 13.4 | [2][3] |

| Sargassum thunbergii | Phaeophyta | 10.23 (mg/g of extract) | [4] |

| Myagropsis myagroides | Phaeophyta | 3.13 | [2] |

| Sargassum fusiforme (Hijiki) | Phaeophyta | 1.598 ± 0.047 | [5][6] |

| Undaria pinnatifida (Wakame) | Phaeophyta | This compound is 83-97% of total sterols | [1][7] |

| Himanthalia elongata | Phaeophyta | This compound is 83-97% of total sterols | [7] |

| Laminaria ochroleuca | Phaeophyta | This compound is 83-97% of total sterols | [7] |

| Ecklonia radiata (stipes) | Phaeophyta | 0.3781 | [1][7] |

| Ecklonia radiata (leaves) | Phaeophyta | 0.3120 | [1][7] |

Experimental Protocols

The accurate extraction, identification, and quantification of this compound from brown seaweed are critical for research and development. The following sections detail the commonly employed experimental methodologies.

This compound Extraction and Saponification

An optimized and widely used method for extracting phytosterols from brown seaweed involves ultrasound-assisted extraction (UAE) followed by saponification to remove interfering fatty acids.[1][6][8][9]

Objective: To extract total lipids and isolate the non-saponifiable (sterol-rich) fraction.

Protocol:

-

Preparation: Weigh a known amount of dried and powdered seaweed (e.g., 750 mg).[8]

-

Extraction:

-

Saponification:

-

Purification:

Analytical Techniques for Quantification

a) High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the separation and quantification of this compound.[7][8]

Protocol:

-

Chromatographic System: An HPLC system equipped with a UV detector.[8]

-

Column: A C18 reversed-phase column is commonly used for separation.[8]

-

Mobile Phase: A gradient of water and acetonitrile is often employed.[1]

-

Flow Rate: A typical flow rate is around 1.2 mL/min.[8]

-

Column Temperature: Maintain a constant column temperature, for example, 30°C.[8]

-

Detection: Monitor the eluent at a wavelength of approximately 205 nm for this compound detection.[8]

b) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the identification and quantification of this compound, often requiring derivatization.[8]

Protocol:

-

Derivatization: The hydroxyl group of this compound is often silylated (e.g., using BSTFA with TMCS) to increase its volatility for GC analysis.[8]

-

Chromatographic System: A GC system coupled with a mass spectrometer.[8]

-

Analysis: The derivatized this compound is separated based on its retention time and identified by its characteristic mass spectrum.

Signaling Pathways Modulated by this compound

This compound exerts its biological activities by modulating several key intracellular signaling pathways, primarily those involved in inflammation and oxidative stress.

NF-κB and MAPK Signaling Pathways

This compound has demonstrated potent anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6][7][8][10] These pathways are central to the production of pro-inflammatory mediators.[8] In response to inflammatory stimuli, this compound inhibits the phosphorylation and nuclear translocation of NF-κB p65, thereby preventing the transcription of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][11][12]

References

- 1. Deciphering Molecular Mechanism of the Neuropharmacological Action of this compound through Integrated System Pharmacology and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exerts antiproliferative effects on human lung cancer cells by inducing apoptosis, cell cycle arrest and targeting of Raf/MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound exerts an anti-atherosclerotic action via NF-κB and p38/Erk MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound exerts an anti-atherosclerotic action via NF-κB and p38/Erk MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound Promotes Browning in Mouse 3T3-L1 Adipocytes Through HO-1/Nrf2 and AMPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts Via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Review of fucosterol therapeutic potential

An In-depth Technical Guide to the Therapeutic Potential of Fucosterol

This compound, a phytosterol predominantly found in marine brown algae, has emerged as a significant bioactive compound with a broad spectrum of therapeutic properties.[1][2] This technical guide provides a comprehensive review of its potential applications in drug development, focusing on its anti-cancer, anti-inflammatory, anti-diabetic, neuroprotective, and hepatoprotective activities. The content herein is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key molecular pathways.

Anti-Cancer Potential

This compound demonstrates significant anti-cancer activity across various human cancer cell lines by inhibiting proliferation, inducing apoptosis (programmed cell death), and triggering cell cycle arrest.[3]

Mechanism of Action

This compound's anti-neoplastic effects are mediated through the modulation of several critical signaling pathways. It has been shown to target the Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are central to cancer cell proliferation, survival, and progression.[3][4][5] The induction of apoptosis is often mitochondrial-mediated, involving an increase in the Bax/Bcl-2 ratio and the activation of executioner caspases like cleaved caspase-3.[3][4] Furthermore, this compound can cause cell cycle arrest, primarily at the G2/M checkpoint, by downregulating key regulators such as Cdc2, Cyclin A, and Cyclin B1, while upregulating negative regulators like p21 and p27.[3][4]

Quantitative Data: Anti-Proliferative Activity

The anti-proliferative efficacy of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values reported for various human cancer cell lines.

| Cancer Type | Cell Line | IC50 Value | Reference |

| Lung Cancer | A-549 | 15 µM | [3][4] |

| Lung Cancer | SK-LU-1 | 15 µM | [3][4] |

| Cervical Cancer | HeLa | 40 µM | [3][6] |

| Breast Cancer | T47D | 27.94 µg/ml | [3][7] |

| Breast Cancer | MCF-7 | 125 µM | [3][6] |

| Colon Cancer | HT-29 | 70.41 µg/ml | [3][7] |

| Ovarian Cancer | ES2 | 62.4 µM | [3] |

| Ovarian Cancer | OV90 | 51.4 µM | [3] |

| Leukemia | HL-60 | 7.8 µg/mL | [3][5][8] |

| Gastric Cancer | SNU-5 | 125 µM | [3][6] |

| Prostate Cancer | PC-3 | 125 µM | [3][6] |

| Pancreatic Cancer | MiaPaca-2 | 250 µM | [3][6] |

This compound has also been shown to induce apoptosis in a dose-dependent manner. For example, in HeLa cells, the percentage of apoptotic cells increased significantly with higher concentrations of this compound.[6]

| This compound Concentration | Percentage of Apoptotic HeLa Cells (48h) | Reference |

| 0 µM (Control) | Baseline | [6] |

| 20 µM | 12.2% | [6] |

| 40 µM | 37% | [6] |

| 80 µM | 62% | [6] |

Signaling Pathway Visualization

The diagram below illustrates the inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival in cancer.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.[3]

Experimental Protocols

This protocol is used to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.[4]

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 1x10⁶ cells per well and incubate for 12-24 hours to allow for cell attachment.[6]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-160 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using an ELISA plate reader. Cell viability is expressed as a percentage relative to the control group.

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.[4]

-

Cell Treatment: Culture and treat cells with desired concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population is differentiated into viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-Inflammatory Potential

This compound exhibits potent anti-inflammatory activity, making it a strong candidate for treating inflammatory diseases.[1][2]

Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][9][10] By inhibiting these pathways, this compound reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[10][11] this compound has been shown to prevent the phosphorylation and nuclear translocation of the NF-κB p65 subunit, a critical step in the activation of inflammatory gene transcription.[1] Additionally, this compound can activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.[12]

Signaling Pathway Visualization

The diagram below illustrates how this compound modulates the NF-κB and MAPK pathways to reduce inflammation.

Caption: this compound inhibits key inflammatory signaling pathways.

Experimental Protocols

This protocol assesses this compound's ability to inhibit the production of inflammatory mediators in vitro.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

-

Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell supernatant using specific ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation levels of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-p38, iNOS, COX-2).

Anti-Diabetic Potential

This compound has demonstrated promising anti-diabetic properties in preclinical studies.[9]

Mechanism of Action

This compound's anti-diabetic effects are multifaceted. It has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[13] By inhibiting PTP1B, this compound enhances insulin-provoked glucose uptake and improves insulin sensitivity.[13] This leads to increased phosphorylation of key downstream signaling molecules like Akt and PI3K.[13] In vivo studies have shown that this compound can significantly decrease serum glucose concentrations, inhibit sorbitol accumulation in the lenses of diabetic rats, and reduce glycogen degradation.[14][15][16] It also shows inhibitory activity against enzymes like α-glucosidase and aldose reductase.[17][18]

Quantitative Data: In Vivo Studies

| Animal Model | This compound Dose | Key Findings | Reference |

| Streptozotocin-induced diabetic rats | 30 mg/kg (oral) | Significant decrease in serum glucose; Inhibition of sorbitol accumulation in lenses. | [14][15][16] |

| Epinephrine-induced diabetic rats | 300 mg/kg (oral) | Inhibition of blood glucose level and glycogen degradation. | [14][15][16] |

Experimental Protocols

This protocol is used to evaluate the anti-hyperglycemic effects of this compound in an animal model of Type 1 diabetes.

-

Induction of Diabetes: Induce diabetes in male Sprague-Dawley rats by a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer.

-

Confirmation of Diabetes: Monitor blood glucose levels. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.

-

Treatment: Administer this compound (e.g., 30 mg/kg) or vehicle orally to the diabetic rats daily for a period of several weeks. A positive control group (e.g., treated with glibenclamide) should be included.

-

Monitoring: Measure fasting blood glucose levels and body weight weekly.

-

Terminal Analysis: At the end of the treatment period, collect blood for biochemical analysis (e.g., insulin, lipid profile) and harvest organs like the pancreas and lens for histological or biochemical analysis (e.g., sorbitol accumulation).[16]

Neuroprotective Potential

This compound shows considerable promise as a neuroprotective agent, potentially beneficial for neurodegenerative disorders like Alzheimer's disease.[19][20]

Mechanism of Action

This compound's neuroprotective effects are attributed to its antioxidant, anti-inflammatory, and anti-cholinesterase properties.[19][20] It has been shown to modulate multiple signaling pathways associated with neuronal survival, including the PI3K/Akt and neurotrophin pathways.[19][20][21] this compound can protect against amyloid-beta (Aβ)-induced neurotoxicity and reduce the formation of Aβ plaques by inhibiting the β-secretase (BACE1) enzyme.[20][22] It also attenuates neuroinflammation by reducing the production of inflammatory mediators in microglial cells.[11][23]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of this compound in vivo.

Caption: In vivo experimental workflow for neuroprotection studies.[24]

Hepatoprotective Potential

This compound has demonstrated significant protective effects against liver injury in preclinical models.[2][9]

Mechanism of Action

The hepatoprotective activity of this compound is linked to its potent antioxidant and anti-inflammatory properties.[25] In models of CCl4-induced liver damage, this compound treatment led to a significant decrease in serum transaminase activities (sGOT and sGPT) and an increase in the activities of antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-px).[5][25] this compound can also relieve acute liver injury by inhibiting the P38 MAPK/PPARγ/NF-κB signaling pathway.[8] Furthermore, as a dual agonist of liver X receptors (LXR-α and -β), this compound plays a role in regulating cholesterol homeostasis without causing hepatic triglyceride accumulation, which is beneficial in preventing conditions like non-alcoholic fatty liver disease (NAFLD).[5][8][26][27]

Quantitative Data: Hepatoprotective Effects

In a study using a CCl4-intoxicated rat model, this compound administration resulted in:

-

33.89% increase in hepatic cytosolic SOD activity.[25]

-

21.56% increase in catalase activity.[25]

-

39.24% increase in GSH-px activity.[25]

Experimental Protocols

This protocol evaluates the ability of this compound to protect the liver from chemical-induced injury.

-

Animal Acclimatization: Acclimatize male Wistar rats for one week.

-

Grouping and Pre-treatment: Divide animals into groups: normal control, CCl4 control, this compound treatment groups (various doses), and a positive control (e.g., silymarin). Administer this compound or vehicle orally for a specified period (e.g., 7 days).

-

Induction of Hepatotoxicity: On the final day of pre-treatment, induce liver damage by administering a single dose of CCl4 (e.g., 1.5 mL/kg, i.p.) mixed with olive oil. The normal control group receives only the vehicle.

-

Sample Collection: After 24 hours of CCl4 administration, collect blood via cardiac puncture to separate serum for biochemical analysis.

-

Biochemical Analysis: Measure serum levels of liver injury markers, including aspartate aminotransferase (AST/sGOT) and alanine aminotransferase (ALT/sGPT).

-

Histopathology: Harvest the liver, fix in 10% formalin, and process for hematoxylin and eosin (H&E) staining to assess tissue damage, necrosis, and inflammation.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Health benefit of this compound from marine algae: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound exerts antiproliferative effects on human lung cancer cells by inducing apoptosis, cell cycle arrest and targeting of Raf/MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. This compound activates the insulin signaling pathway in insulin resistant HepG2 cells via inhibiting PTP1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. researchgate.net [researchgate.net]

- 16. Anti-diabetic activities of this compound from Pelvetia siliquosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caringsunshine.com [caringsunshine.com]

- 18. Antidiabetic Potential of Marine Brown Algae—a Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Deciphering Molecular Mechanism of the Neuropharmacological Action of this compound through Integrated System Pharmacology and In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Edible seaweed-derived constituents: an undisclosed source of neuroprotective compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. caringsunshine.com [caringsunshine.com]

- 27. This compound is a selective liver X receptor modulator that regulates the expression of key genes in cholesterol homeostasis in macrophages, hepatocytes, and intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Fucosterol: A Comprehensive In-Vitro Safety and Toxicity Profile for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosterol, a prominent phytosterol derived from marine algae, has garnered considerable interest within the scientific community for its diverse bioactive properties, including notable anti-cancer activities.[1] This technical guide provides a comprehensive overview of the in-vitro safety and toxicity profile of this compound across a range of cell lines. It consolidates quantitative data on its cytotoxic and apoptotic effects, details the experimental protocols for key assays, and visualizes the primary signaling pathways modulated by this compound. The evidence presented herein indicates that this compound exhibits selective cytotoxicity against various cancer cell lines while demonstrating a favorable safety profile in normal, non-cancerous cells, underscoring its potential as a valuable candidate for further preclinical and clinical development.[2][3]

Introduction

This compound (24-ethylidene cholesterol) is a sterol abundant in various species of brown algae.[3] Emerging research has highlighted its potential therapeutic applications, stemming from its anti-inflammatory, antioxidant, and anti-proliferative activities.[4] Of particular importance to oncology and drug development is its demonstrated ability to selectively induce apoptosis and cell cycle arrest in cancer cells.[2][5] This document serves as a technical resource, summarizing the current understanding of this compound's effects at the cellular level to inform future research and development initiatives.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated across numerous human cancer and normal cell lines, primarily quantified by the half-maximal inhibitory concentration (IC50). This compound consistently demonstrates potent anti-proliferative activity against a variety of cancer types, with significantly higher IC50 values observed in normal cell lines, indicating a degree of tumor selectivity.[2][3]

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Reference |

| Lung Cancer | A549 | 15 µM | [2][6] |

| Lung Cancer | SK-LU-1 | 15 µM | [2][6] |

| Cervical Cancer | HeLa | 40 µM | [5][6] |

| Ovarian Cancer | ES2 | 62.4 µM | [6][7] |

| Ovarian Cancer | OV90 | 51.4 µM | [6][7] |

| Breast Cancer | T47D | 27.94 µg/ml | [3][6] |

| Breast Cancer | MCF-7 | 125 µM | [6] |

| Colon Cancer | HT-29 | 70.41 µg/ml | [3][6] |

| Gastric Cancer | SNU-5 | 125 µM | [6] |

| Prostate Cancer | PC-3 | 125 µM | [6] |

| Pancreatic Cancer | MiaPaca-2 | 250 µM | [6] |

| Leukemia | HL-60 | 7.8 µg/mL | [6] |

Table 2: Apoptosis Induction in HeLa Cells by this compound (48h Treatment)

| This compound Concentration | Percentage of Apoptotic Cells | Reference |

| 0 µM (Control) | Baseline | [5] |

| 20 µM | 12.2% | [5] |

| 40 µM | 37% | [5] |

| 80 µM | 62% | [5] |

Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. These effects are mediated by the modulation of key intracellular signaling pathways.

Induction of Apoptosis

This compound treatment leads to a dose-dependent increase in apoptosis in cancer cells.[5] This is often initiated by the generation of intracellular Reactive Oxygen Species (ROS), which in turn disrupts the mitochondrial membrane potential.[5] Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases such as cleaved caspase-3.[2]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, predominantly at the G2/M checkpoint, in several cancer cell lines.[2][5] This is achieved by downregulating the expression of critical cell cycle regulatory proteins, including Cdc2, Cyclin A, and Cyclin B1, while simultaneously upregulating negative regulators like p21 and p27.[2]

Modulation of Signaling Pathways

The anti-proliferative and pro-apoptotic effects of this compound are orchestrated through its interaction with crucial signaling cascades that are often dysregulated in cancer.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[8] this compound has been demonstrated to inhibit this pathway, leading to decreased cancer cell proliferation.[5]

The Raf/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is another critical signaling cascade involved in cell proliferation and survival.[9] this compound has been shown to suppress this pathway, contributing to its anti-cancer effects.[2] Network pharmacology studies suggest that this compound may target upstream components like the adaptor protein GRB2, thereby inhibiting the entire cascade.[10]

Experimental Protocols

The following section provides detailed methodologies for the key in-vitro assays used to evaluate the safety and toxicity profile of this compound.

General Experimental Workflow

A typical workflow for assessing the in-vitro toxicity of this compound involves several sequential steps, from initial cell culture to specific endpoint assays.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of this compound.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

-

Cultured cells (adherent or suspension)

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Complete cell culture medium

-

MTT solution (e.g., 5 mg/mL in PBS)[13]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow adherent cells to attach overnight.

-

This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.1%).[11] Remove the old medium and replace it with the this compound-containing medium. Include appropriate controls: untreated cells (medium only) and solvent control.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[11]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][14] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT-containing medium. For adherent cells, this is done by aspiration. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][15]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[13] Measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[11][14]

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V (to detect phosphatidylserine externalization in early apoptosis) and Propidium Iodide (PI, to detect loss of membrane integrity in late apoptosis or necrosis).[16]

Materials:

-

Cells treated with this compound

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[17]

-

Cold PBS

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with this compound for the desired duration, harvest the cells. For adherent cells, gently detach them (e.g., using trypsin-EDTA) and collect any floating cells from the medium, as apoptotic cells may detach.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., at 300 x g for 5 minutes) and resuspend the cell pellet in 1X Binding Buffer.[17][18]

-

Cell Concentration Adjustment: Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL in 1X Binding Buffer.

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tube.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18]

-

Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.[18]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Signaling Pathways

This protocol provides a general framework for assessing the effect of this compound on the protein expression levels and phosphorylation status of key components in signaling pathways like PI3K/Akt/mTOR and Raf/MEK/ERK.[11][19]

Materials:

-

Cells treated with this compound

-

Cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of target proteins, e.g., Akt, p-Akt, ERK, p-ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[11]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[11]

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]

-

Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[11]

-

Detection: After further washes with TBST, add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[11]

-

Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their total protein counterparts and/or a loading control (e.g., β-actin or GAPDH).

Conclusion

The compiled in-vitro data strongly suggest that this compound possesses a favorable safety and toxicity profile, characterized by selective cytotoxicity towards cancer cells while sparing normal cells. Its mechanisms of action, involving the induction of apoptosis and cell cycle arrest through the modulation of the PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways, are well-documented. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound. While these in-vitro findings are promising, further studies, including comprehensive in-vivo toxicity and efficacy models, are warranted to fully elucidate the therapeutic potential of this compound in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound exerts antiproliferative effects on human lung cancer cells by inducing apoptosis, cell cycle arrest and targeting of Raf/MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of this compound containing fraction of marine algae against breast and colon carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts Via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis, cell cycle migration inhibition and downregulation of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]